N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is a complex organic compound that belongs to the class of pyrazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” typically involves multi-step organic reactions. The starting materials might include aniline derivatives, pyrazole, and pyrimidine precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the aniline group.
Cyclization: reactions to form the pyrazolopyrimidine core.
Alkylation: reactions to attach the methoxypropylamine side chain.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reactions.
Solvents: that facilitate the reactions.
Temperature and pressure: control to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” can undergo various chemical reactions, including:
Oxidation: Conversion of the aniline group to nitro or other oxidized forms.
Reduction: Reduction of any nitro groups back to aniline.
Substitution: Halogenation or other substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogen atoms into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyrimidine derivatives: Known for their diverse biological activities.
Aniline derivatives: Commonly used in medicinal chemistry.
Methoxypropylamine derivatives: Used in various chemical syntheses.
Uniqueness
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is unique due to its specific combination of functional groups and its potential biological activities
Eigenschaften
Molekularformel |
C16H20N6O |
---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
6-N-(3-methoxypropyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-22-15-13(11-18-22)14(19-12-7-4-3-5-8-12)20-16(21-15)17-9-6-10-23-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,17,19,20,21) |
InChI-Schlüssel |
AKGIPJJUTNPSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.